molecular formula C19H21ClN2O2S B6541143 N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-71-6

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541143
CAS No.: 1058184-71-6
M. Wt: 376.9 g/mol
InChI Key: LPYOTZNLJWWQKP-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a useful research compound. Its molecular formula is C19H21ClN2O2S and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1012268 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, with the CAS number 1058184-71-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S, and it has a molecular weight of 376.9 g/mol. The structure features a chloro-substituted aromatic ring and a thiophene moiety that may contribute to its biological activity.

PropertyValue
CAS Number 1058184-71-6
Molecular Formula C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S
Molecular Weight 376.9 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in inflammation and pain pathways. The presence of the thiophene group suggests potential interactions with G-protein coupled receptors (GPCRs), which are common targets for many therapeutic agents.

Pharmacological Effects

Preliminary studies have suggested several pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise as inhibitors of inflammatory mediators, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Properties : The compound may exhibit analgesic effects through modulation of pain pathways, possibly by interacting with opioid receptors or other pain-related signaling mechanisms.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on structurally related compounds indicated that modifications in the aromatic ring significantly influenced their anti-inflammatory properties. The presence of a chloro group was associated with enhanced activity against cyclooxygenase enzymes .
  • Animal Models : In vivo studies using rodent models have shown that compounds similar to this compound can reduce edema and pain responses when administered prior to inflammatory stimuli .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit the expression of pro-inflammatory cytokines in activated macrophages, suggesting a dual role in both pain relief and inflammation reduction .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-6-7-14(11-15(13)20)22-18(24)17(23)21-12-19(8-2-3-9-19)16-5-4-10-25-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYOTZNLJWWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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